![molecular formula C14H19NO5S2 B2423657 Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034460-91-6](/img/structure/B2423657.png)
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Description
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as TTA-1 and belongs to the class of thiazepine derivatives. TTA-1 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- Specifically, it enables the borylation of benzylic C-H bonds in alkylbenzenes, forming pinacol benzyl boronates .
- Although not directly related to HBpin , piperazine derivatives have been investigated as CCR-3 receptor antagonists for asthma treatment .
Borylation Reactions
CCR-3 Receptor Antagonists for Asthma Treatment
Pharmacokinetics and Drug Half-Life
properties
IUPAC Name |
oxolan-3-yl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c16-14(20-11-4-7-19-10-11)15-5-3-13(12-2-1-8-21-12)22(17,18)9-6-15/h1-2,8,11,13H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFGZBPPVKSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide |
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